molecular formula C10H19N3O3 B11817923 Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate

Cat. No.: B11817923
M. Wt: 229.28 g/mol
InChI Key: XSDBRCLNOMYTKI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that can be easily recovered and recycled is also common to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylate and piperidine-4-carboxamide share structural similarities.

    Quinolines: Quinolines and their derivatives, such as 4-hydroxy-2-quinolones, exhibit similar biological activities and synthetic applications.

Uniqueness

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Ethyl 1-(2-(hydroxyamino)-2-iminoethyl)piperidine-4-carboxylate, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 290.32 g/mol

Structural Features

The compound contains a piperidine ring, which is a common motif in many biologically active compounds. The presence of a hydroxyamino group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

This compound exhibits various biological activities, primarily through the modulation of nitric oxide (NO) synthesis and involvement in inflammatory pathways.

  • Nitric Oxide Production :
    • The compound is believed to enhance NO production, which plays a crucial role in vascular functions and immune responses. NO acts as a signaling molecule affecting vasodilation and inflammation .
  • Anti-inflammatory Effects :
    • Studies indicate that the compound can modulate the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, potentially offering therapeutic benefits in inflammatory diseases .
  • Cytotoxicity Against Tumor Cells :
    • Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood of crossing the blood-brain barrier, which is crucial for central nervous system-targeted therapies .
  • Metabolism : Potential interactions with CYP450 enzymes suggest that it may affect the metabolism of co-administered drugs.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyMethodologyFindings
Study ACytotoxicity assay on cancer cell linesSignificant reduction in cell viability at high concentrations
Study BNO release assayEnhanced NO production compared to control groups
Study CInflammatory cytokine assayUpregulation of IL-6 and IL-8 synthesis

Clinical Implications

While comprehensive clinical trials are yet to be reported, the preliminary data suggest that this compound could be explored for:

  • Cancer Therapy : As an adjunct treatment in combination with existing chemotherapeutics.
  • Inflammatory Disorders : Potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease due to its anti-inflammatory properties.

Properties

IUPAC Name

ethyl 1-(2-amino-2-hydroxyiminoethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDBRCLNOMYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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